3-Phenacyl-1,2,3-benzotriazin-4-one

Lipophilicity Drug-likeness Permeability

3-Phenacyl-1,2,3-benzotriazin-4-one (PubChem CID 2714562; molecular formula C₁₅H₁₁N₃O₂; molecular weight 265.27 g/mol) is a 3-substituted 1,2,3-benzotriazin-4(3H)-one derivative bearing a phenacyl (2-oxo-2-phenylethyl) group at the N3 position. The 1,2,3-benzotriazin-4-one scaffold is recognized for its broad utility in agrochemical and medicinal chemistry contexts, with derivatives reported as herbicides, insecticides, nematicides, and kinase inhibitors.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
Cat. No. B5034598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenacyl-1,2,3-benzotriazin-4-one
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16-17-18/h1-9H,10H2
InChIKeyPVRJKRLDFVMMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenacyl-1,2,3-benzotriazin-4-one in Research Procurement: Core Identity and Class Context


3-Phenacyl-1,2,3-benzotriazin-4-one (PubChem CID 2714562; molecular formula C₁₅H₁₁N₃O₂; molecular weight 265.27 g/mol) is a 3-substituted 1,2,3-benzotriazin-4(3H)-one derivative bearing a phenacyl (2-oxo-2-phenylethyl) group at the N3 position [1]. The 1,2,3-benzotriazin-4-one scaffold is recognized for its broad utility in agrochemical and medicinal chemistry contexts, with derivatives reported as herbicides, insecticides, nematicides, and kinase inhibitors [2]. This compound distinguishes itself from more common 3-aryl or 3-alkyl congeners by the presence of an additional ketone carbonyl in the N3 side-chain, which introduces distinct electronic, conformational, and hydrogen-bonding characteristics relevant to target binding and physicochemical property tuning.

Why Generic 1,2,3-benzotriazin-4-one Substitution Fails for 3-Phenacyl-1,2,3-benzotriazin-4-one


1,2,3-Benzotriazin-4-one derivatives are not fungible; the identity of the N3 substituent governs lipophilicity, metabolic stability, hydrogen-bonding capacity, and ultimately biological target engagement [1]. The phenacyl group of the target compound incorporates a ketone carbonyl that serves as an additional hydrogen-bond acceptor and alters the electronic distribution of the triazinone ring compared to 3-phenyl or 3-alkyl analogs. These physicochemical differences translate into quantifiable variations in logP, polar surface area, and rotatable bond count that directly impact compound suitability for specific assay formats, target classes, and formulation requirements. The following quantitative evidence guide provides the comparator-anchored data needed for evidence-based selection.

Quantitative Differentiation Evidence for 3-Phenacyl-1,2,3-benzotriazin-4-one vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 3-Phenyl-1,2,3-benzotriazin-4-one

The phenacyl substituent reduces computed lipophilicity relative to the 3-phenyl analog. 3-Phenacyl-1,2,3-benzotriazin-4-one has an XLogP3 of 2.3 [1], compared to XLogP3 ≈ 3.0 for 3-phenyl-1,2,3-benzotriazin-4-one [2]. The ΔXLogP3 of −0.7 log units indicates measurably lower membrane permeability potential, which may be advantageous when seeking compounds with reduced non-specific binding or lower CNS penetration.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity vs. 3-Phenyl-1,2,3-benzotriazin-4-one

The phenacyl carbonyl contributes an additional hydrogen-bond acceptor site. The target compound possesses 4 hydrogen-bond acceptors (two carbonyl oxygens plus two triazinone nitrogens) [1], whereas 3-phenyl-1,2,3-benzotriazin-4-one has only 3 [2]. This differential in HBA count expands the pharmacophoric interaction capacity of the phenacyl derivative, which may be exploited for targets requiring bidentate or additional polar contacts.

Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (TPSA) Differentiation vs. 3-Phenyl-1,2,3-benzotriazin-4-one

The phenacyl group increases the topological polar surface area (TPSA) to 62.1 Ų [1], compared with approximately 47.6 Ų for the 3-phenyl analog [2] (computed by the same algorithm). This ΔTPSA of +14.5 Ų reflects the contribution of the additional carbonyl oxygen. TPSA values above 60 Ų are associated with reduced passive membrane permeability, a consideration for cell-based assay design and oral bioavailability projections.

Polar surface area Membrane permeability Oral bioavailability

Conformational Flexibility (Rotatable Bond Count) vs. 3-Phenyl-1,2,3-benzotriazin-4-one

The ethylene bridge between the triazinone N3 and the ketone carbonyl introduces additional rotational freedom. The target compound has 3 rotatable bonds [1], compared with 1 rotatable bond for the 3-phenyl analog [2]. This two-bond increase in flexibility carries an entropic penalty upon binding (estimated ~0.7–1.4 kcal/mol in rigid-receptor docking scenarios), which may reduce binding affinity unless compensated by enthalpic gains from the additional carbonyl interaction.

Conformational entropy Binding affinity Crystallization

Synthetic Utility: Solid-Phase Compatibility for Library Construction

1,2,3-Benzotriazin-4-ones bearing diverse N3 substituents, including phenacyl groups, can be synthesized on solid-phase using SynPhase™ Lanterns via diazotization-cyclization of resin-bound 2-aminobenzamides [1]. This solid-phase protocol enables parallel library synthesis with typical crude purities sufficient for direct biological screening. While head-to-head yield comparisons for the specific phenacyl derivative are not reported, the methodology demonstrates that N3-substituted benzotriazinones with carbonyl-containing side chains are compatible with the resin chemistry, unlike certain acid-labile or reduction-sensitive substituents.

Solid-phase synthesis Combinatorial chemistry Library generation

Evidence-Backed Application Scenarios for 3-Phenacyl-1,2,3-benzotriazin-4-one Procurement


Kinase Inhibitor Lead Optimization Requiring Enhanced Hydrogen-Bonding Capacity

In kinase inhibitor programs where the hinge-binding motif benefits from an additional hydrogen-bond acceptor, 3-phenacyl-1,2,3-benzotriazin-4-one offers a 4-HBA pharmacophore vs. the 3-HBA 3-phenyl analog [1]. The benzotriazinone core has precedent as a kinase inhibitor scaffold [2]; the phenacyl group provides a synthetic handle for further derivatization at the carbonyl carbon (e.g., oxime or hydrazone formation) that is unavailable with simple 3-aryl derivatives.

Solid-Phase Combinatorial Library Construction

For research groups generating libraries of benzotriazinone derivatives via parallel synthesis, 3-phenacyl-1,2,3-benzotriazin-4-one can be produced using the established solid-phase diazotization-cyclization protocol on SynPhase™ Lanterns [3]. This approach bypasses solution-phase purification bottlenecks, enabling rapid SAR exploration around the N3 position while maintaining the phenacyl carbonyl as a latent diversification point.

Agrochemical Discovery Prioritizing Reduced Lipophilicity

In nematicide or herbicide discovery programs where lower lipophilicity is desirable for reduced environmental persistence, the XLogP3 of 2.3 for the phenacyl derivative [1] represents a measurable advantage over the more lipophilic 3-phenyl analog (XLogP3 ≈ 3.0), supporting its selection for soil-mobility and leaching studies.

Biophysical Assay Panel Screening for Fragment Elaboration

When screening benzotriazinone fragments against protein targets by SPR or DSF, the phenacyl derivative's distinct TPSA (62.1 Ų), intermediate lipophilicity, and additional HBA capacity differentiate it from the more hydrophobic 3-phenyl or 3-alkyl congeners, enabling exploration of a different region of property space within the same scaffold family [1].

Quote Request

Request a Quote for 3-Phenacyl-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.